

# Navigating the Analysis of Prasugrel's Deuterated Metabolite: A Technical Guide

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## Compound of Interest

Compound Name: Prasugrel metabolite-d4

Cat. No.: B15599235

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the procurement and analysis of Prasugrel's deuterated active metabolite, Prasugrel-d4 (R-138727-d4). This document details available suppliers, summarizes key pharmacokinetic data, outlines a robust analytical methodology, and visually represents the metabolic activation of Prasugrel and the corresponding experimental workflow.

## Sourcing Prasugrel-d4 and its Metabolites: A Supplier Overview

The availability of stable isotope-labeled internal standards is critical for accurate bioanalytical studies. Several suppliers offer Prasugrel-d4 and its metabolites. The following tables provide a consolidated list of known suppliers and their product specifications.

Table 1: Suppliers of Prasugrel Active Metabolite-d4 (R-138727-d4)

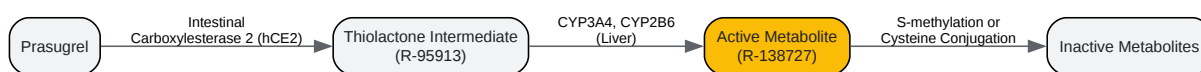
Supplier	Product Name	CAS Number	Molecular Formula
Axios Research	Prasugrel-d4 Metabolite R-138727	1217222-86-0	C <sub>18</sub> H <sub>16</sub> D <sub>4</sub> FNO <sub>3</sub> S
BOC Sciences	Prasugrel-[d4] Metabolite R-138727	1217222-86-0	C <sub>18</sub> H <sub>16</sub> D <sub>4</sub> FNO <sub>3</sub> S

Table 2: Suppliers of Prasugrel Thiolactone Intermediate-d4 (R-95913-d4)

Supplier	Product Name	CAS Number	Molecular Formula
Acanthus Research	Prasugrel Thiolactone-D4 (Mixture of Diastereomers)	N/A	C <sub>18</sub> H <sub>14</sub> D <sub>4</sub> FNO <sub>2</sub> S
VIVAN Life Sciences	Prasugrel Metabolite D4 (R-95913, Mixture of Diastereomers)	N/A	C <sub>18</sub> H <sub>14</sub> D <sub>4</sub> FNO <sub>2</sub> S
Simson Pharma	Prasugrel-d4 Metabolite (R-95913, Mixture of Diastereomers)	N/A	Not Specified
Alfa Chemistry	Prasugrel-d4 Metabolite (R-95913, Mixture of Diastereomers)	Not Specified	Not Specified

## Understanding the Metabolic Journey: From Prodrug to Active Inhibitor

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. The process begins with rapid hydrolysis in the intestine, followed by oxidation in the liver to form the active metabolite, R-138727. This active metabolite then irreversibly binds to the P2Y<sub>12</sub> receptor on platelets.<sup>[1]</sup>



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### Prasugrel Metabolic Activation Pathway

## Quantifying Exposure: Pharmacokinetic Profile of Prasugrel's Active Metabolite

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug. The active metabolite of Prasugrel, R-138727, exhibits rapid absorption and a relatively short half-life. The following table summarizes key pharmacokinetic parameters observed in healthy human volunteers.

Table 3: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	~30 minutes	[2]
Elimination Half-Life ( $t_{1/2}$ )	~4 hours	[2]
Bioavailability	≥79%	[1]
Protein Binding	98% (to human serum albumin)	

Data presented are approximate values and can vary based on the study population and design.

## A Blueprint for Analysis: Experimental Protocol for LC-MS/MS Quantification

The sensitive and selective quantification of Prasugrel's active metabolite in biological matrices is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

### Sample Preparation

- Blood Collection and Stabilization:** Immediately after collection, blood samples should be treated with a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone, to stabilize the active metabolite.[3]

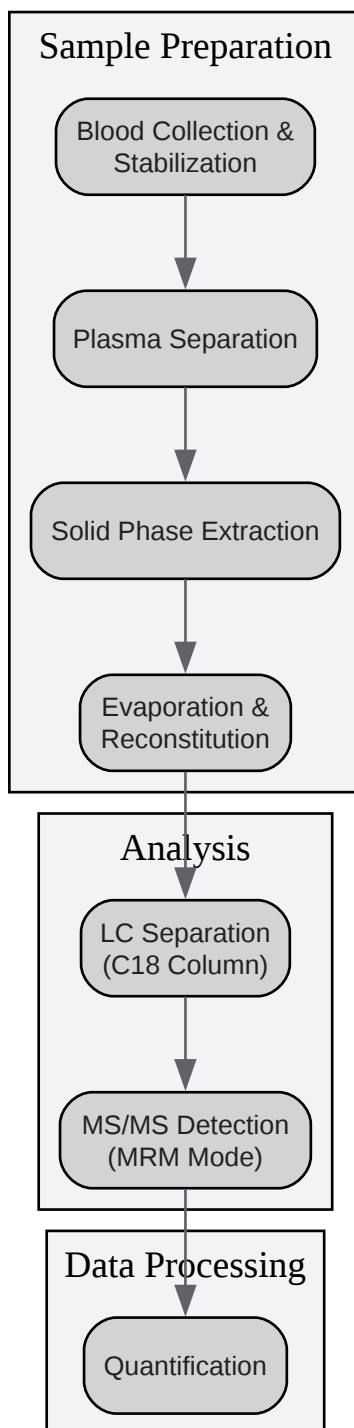
- Plasma Separation: Centrifuge the stabilized blood samples to separate the plasma.
- Solid Phase Extraction (SPE):
  - Condition an appropriate SPE cartridge.
  - Load the plasma sample.
  - Wash the cartridge to remove interfering substances.
  - Elute the analyte and internal standard (Prasugrel-d4 active metabolite).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

## Chromatographic and Mass Spectrometric Conditions

Table 4: Example LC-MS/MS Parameters

Parameter	Condition
Liquid Chromatography	
Column	C18 reverse-phase column
Mobile Phase	Isocratic elution with a suitable mixture of organic and aqueous phases
Flow Rate	As optimized for the specific column dimensions
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Analysis Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (R-138727)	m/z 498.3 → 206.0 <sup>[4]</sup>
MRM Transition (Internal Standard)	To be determined based on the specific deuterated standard

These parameters are provided as a general guideline and should be optimized for the specific instrumentation and analytical requirements.



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### LC-MS/MS Experimental Workflow

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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